molecular formula C8H10ClNS B8494278 4-Chloromethyl-2-cyclobutyl-thiazole

4-Chloromethyl-2-cyclobutyl-thiazole

Cat. No.: B8494278
M. Wt: 187.69 g/mol
InChI Key: VXNWMOSKUWDGGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloromethyl-2-cyclobutyl-thiazole is a heterocyclic compound featuring a thiazole core (a five-membered ring containing sulfur and nitrogen) substituted with a chloromethyl group at the 4-position and a cyclobutyl group at the 2-position. Thiazoles are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their electronic versatility and capacity for functionalization .

Properties

Molecular Formula

C8H10ClNS

Molecular Weight

187.69 g/mol

IUPAC Name

4-(chloromethyl)-2-cyclobutyl-1,3-thiazole

InChI

InChI=1S/C8H10ClNS/c9-4-7-5-11-8(10-7)6-2-1-3-6/h5-6H,1-4H2

InChI Key

VXNWMOSKUWDGGP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=CS2)CCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Analogs and Their Substitutents

Compound Name Substituents (Position) Molecular Formula Key Features
4-Chloromethyl-2-cyclobutyl-thiazole Chloromethyl (C4), Cyclobutyl (C2) C₈H₉ClN₂S High reactivity due to strained cyclobutyl and labile Cl
2-Isopropyl-4-(methylaminomethyl)thiazole hydrochloride Isopropyl (C2), Methylaminomethyl (C4) C₈H₁₆ClN₃S Enhanced solubility via charged amine; potential bioactivity
2-Amino-5-chlorobenzothiazole Amino (C2), Chloro (C5), Benzene-fused C₇H₅ClN₂S Aromatic benzothiazole core; strong electronic effects
4-Chlorobenzo[D]oxazole-2-thiol Chloro (C4), Thiol (C2), Oxazole core C₇H₄ClNOS Oxazole (O vs. S) alters electronic density and stability
Key Observations:
  • Cyclobutyl vs.
  • Chloromethyl Reactivity : The chloromethyl group facilitates nucleophilic substitution, similar to chloro substituents in benzothiazoles () and oxazoles (), but with enhanced mobility due to the methyl spacer .
  • Thiazole vs. Oxazole Cores : Thiazoles (S-containing) exhibit greater nucleophilicity and metabolic stability compared to oxazoles (O-containing), as seen in ’s oxazole derivative, which may influence drug design or degradation pathways .

Table 2: Metabolic and Binding Properties of Thiazole Derivatives

Compound Class Metabolic Pathway Nucleic Acid Binding Biological Implications
2-Amino-4-(5-nitro-2-furyl)thiazole Prostaglandin hydroperoxidase-mediated activation ~2% binding to tRNA/DNA Carcinogenic potential via DNA adduct formation
2-Amino-5-chlorobenzothiazole Likely cytochrome P450 oxidation Not reported Antimicrobial or anticancer applications
This compound (hypothetical) Predicted glutathione conjugation Unknown Potential toxicity or prodrug activation
Key Observations:
  • Metabolic Activation : Nitrofuran-containing thiazoles () undergo prostaglandin hydroperoxidase-mediated activation, leading to covalent nucleic acid binding, whereas chlorinated analogs (, target compound) may follow distinct metabolic pathways (e.g., oxidation or conjugation) .

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